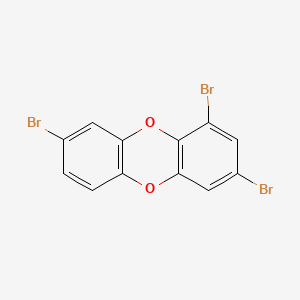

1,3,8-Tribromodibenzo-P-dioxin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,8-Tribromodibenzo-P-dioxin is a polybrominated dibenzo-p-dioxin (PBDD) compound. It is a derivative of dibenzo-p-dioxin, where three hydrogen atoms are replaced by bromine atoms at positions 1, 3, and 8. This compound is of significant interest due to its potential environmental and health impacts, as well as its role in various chemical processes.

Vorbereitungsmethoden

1,3,8-Tribromodibenzo-P-dioxin can be synthesized through the oxidation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) using iron and manganese oxides under dry conditions . The transformation involves the use of goethite and manganese oxides, which facilitate the conversion of OH-PBDEs to this compound and other related compounds . The reaction conditions typically include a controlled environment to prevent the presence of water, as water inhibits the formation of PBDDs .

Analyse Chemischer Reaktionen

1,3,8-Tribromodibenzo-P-dioxin undergoes various chemical reactions, including:

Oxidation: The compound can be formed through the oxidation of OH-PBDEs using iron and manganese oxides.

Photolysis: Under UV irradiation, hydroxylated polybromodiphenyl ethers can degrade to form this compound.

Common reagents used in these reactions include iron and manganese oxides, UV light, and hydrogen peroxide. The major products formed from these reactions are other polybrominated dibenzo-p-dioxins and dibenzofurans .

Wissenschaftliche Forschungsanwendungen

1,3,8-Tribromodibenzo-P-dioxin is studied extensively in environmental science and toxicology due to its potential as an endocrine disruptor and its persistence in the environment . It is also used as a model compound to understand the formation and behavior of polybrominated dibenzo-p-dioxins and dibenzofurans in various environmental processes . Additionally, its formation and degradation pathways are investigated to develop methods for mitigating its presence in the environment .

Wirkmechanismus

The mechanism by which 1,3,8-Tribromodibenzo-P-dioxin exerts its effects involves its interaction with various molecular targets. It can bind to human transthyretin (TTR) due to its structural similarity to thyroid hormones . This binding can disrupt normal hormonal functions, leading to endocrine disruption. The compound’s formation involves Smiles rearrangements and bromine elimination processes .

Vergleich Mit ähnlichen Verbindungen

1,3,8-Tribromodibenzo-P-dioxin is similar to other polybrominated dibenzo-p-dioxins and dibenzofurans, such as 2,4,6,8-tetrabromodibenzofuran . These compounds share similar structures and formation pathways but differ in the number and positions of bromine atoms. The unique aspect of this compound is its specific bromination pattern, which influences its chemical behavior and toxicity.

Similar compounds include:

- 2,4,6,8-Tetrabromodibenzofuran

- 2,7-Dibromodibenzo-p-dioxin

- 2,4,6-Tribromophenol

These compounds are studied to understand the broader category of polybrominated dibenzo-p-dioxins and their environmental and health impacts.

Eigenschaften

CAS-Nummer |

80246-33-9 |

|---|---|

Molekularformel |

C12H5Br3O2 |

Molekulargewicht |

420.88 g/mol |

IUPAC-Name |

1,3,8-tribromodibenzo-p-dioxin |

InChI |

InChI=1S/C12H5Br3O2/c13-6-1-2-9-10(4-6)17-12-8(15)3-7(14)5-11(12)16-9/h1-5H |

InChI-Schlüssel |

NLKFBKPFQWQPPL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1Br)OC3=C(O2)C=C(C=C3Br)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.